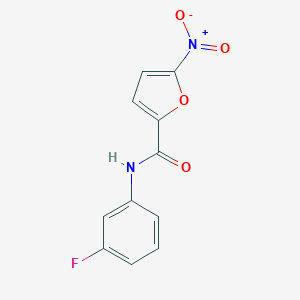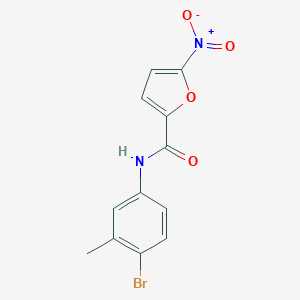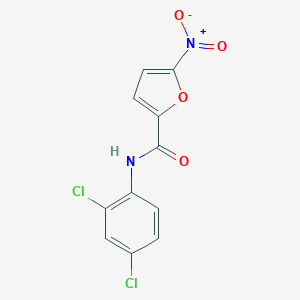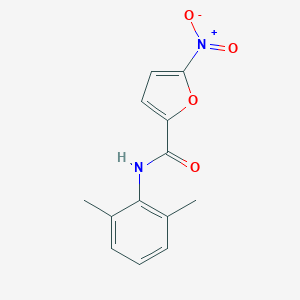![molecular formula C19H18FN3O2 B251978 N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel small molecule inhibitor that targets the dopamine D2 receptor. This compound has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and addiction.
Mecanismo De Acción
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various neurochemical pathways in the brain. By blocking this receptor, this compound can modulate the release of dopamine and other neurotransmitters, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes in the brain. In preclinical studies, this compound has been shown to reduce dopamine release in the striatum, which is a key region involved in the regulation of motor function and reward processing. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is its high selectivity and potency for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various neurochemical pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for the research on N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One potential application is in the treatment of schizophrenia, where this compound has shown promise in preclinical studies. Additionally, this compound may have potential applications in the treatment of other psychiatric and neurological disorders, including depression and addiction. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop more effective treatments for these disorders.
Métodos De Síntesis
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 3-aminopropylindole, followed by the addition of N,N-diisopropylethylamine and 1H-indole-2-carboxylic acid. The final product is purified through column chromatography and characterized through spectroscopic methods.
Aplicaciones Científicas De Investigación
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of schizophrenia, depression, and addiction. In preclinical studies, this compound has been shown to effectively block the dopamine D2 receptor, which is a key target for the treatment of these disorders.
Propiedades
Fórmula molecular |
C19H18FN3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[3-[(2-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-8-3-2-7-14(15)18(24)21-10-5-11-22-19(25)17-12-13-6-1-4-9-16(13)23-17/h1-4,6-9,12,23H,5,10-11H2,(H,21,24)(H,22,25) |
Clave InChI |
YPRFRYFRMQPJMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3F |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide](/img/structure/B251896.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide](/img/structure/B251897.png)




![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)

![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
